N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an indole group, a thioether group, an amide group, and a dimethoxyphenyl group. These groups suggest that the compound could have interesting biological activity, as these types of structures are often found in bioactive molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the thioether group, and the coupling of the various components to form the final structure. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The presence of the indole group suggests a planar aromatic system, which could participate in pi-pi stacking interactions. The thioether and amide groups could be involved in hydrogen bonding or other polar interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the thioether group could be oxidized. The indole group might also undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents, while the aromatic indole group could increase its lipophilicity .Scientific Research Applications
Cancer Treatment and Drug Resistance
N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide and its analogs have shown promise in cancer treatment. Das et al. (2009) identified a compound with cytotoxicity against a wide range of hematologic and solid tumor cells. Importantly, it can selectively kill drug-resistant cancer cells, offering potential in treating cancers with multiple drug resistance (Das et al., 2009).
Antimicrobial and Anticancer Properties
Sharma et al. (2012) synthesized a series of compounds and evaluated their antimicrobial and anticancer potential. One of the compounds emerged as a potent antimicrobial agent and was more effective than standard drugs against certain cancer cell lines (Sharma et al., 2012).
Potential in Neurodegenerative Diseases
Pachón-Angona et al. (2019) investigated compounds for their antioxidant capacity and activation of the Nrf2 pathway in cells. These findings suggest potential applications in treating pathologies associated with oxidative stress, such as neurodegenerative diseases (Pachón-Angona et al., 2019).
Antioxidant Ability
Šermukšnytė et al. (2022) reported the synthesis of a compound that exhibited higher antioxidant ability than standard controls, indicating its potential as an antioxidant agent (Šermukšnytė et al., 2022).
Overcoming Drug Resistance in Cancer
Das et al. (2013) developed a compound derived from a dual inhibitor of Bcl-2 and SERCA proteins. This compound demonstrated selective cytotoxicity toward multidrug-resistant cancer cell lines and resensitized these cells to standard therapies (Das et al., 2013).
Anti-Inflammatory Potential
Li et al. (2008) synthesized N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, evaluating their anti-inflammatory activities. Several compounds significantly inhibited inflammation, showcasing their potential as anti-inflammatory agents (Li et al., 2008).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is bacterial RNA polymerase (RNAP) . RNAP is an enzyme that is involved in the synthesis of RNAs in bacteria and has been approved as an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby preventing the synthesis of RNA in bacteria . This mode of action is different from that of other antibacterial agents such as rifamycins, which inhibit bacterial gene transcription via binding to the β- subunits of the bacterial RNAP .
Biochemical Pathways
The inhibition of RNAP disrupts the RNA synthesis pathway in bacteria . This disruption prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation . Some compounds based on the same scaffold have displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Action Environment
Properties
IUPAC Name |
N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4S/c1-19-13-20(2)15-21(14-19)29(34)30-11-12-32-17-27(23-7-5-6-8-25(23)32)37-18-28(33)31-24-10-9-22(35-3)16-26(24)36-4/h5-10,13-17H,11-12,18H2,1-4H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBVOPZONKJPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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